molecular formula C17H20N2 B6283203 rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans CAS No. 1073263-65-6

rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans

Cat. No.: B6283203
CAS No.: 1073263-65-6
M. Wt: 252.4
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Description

rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans: is a chiral compound with significant interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with benzyl and phenyl groups, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of (3R,4S)-3,4-epoxypiperidine with benzylamine in the presence of lithium perchlorate in acetonitrile at room temperature . This reaction yields the desired compound with high enantiomeric purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The benzyl and phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For instance, it may bind to neurotransmitter receptors, affecting signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

  • rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans
  • rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans
  • rac-(3R,4S)-1-benzyl-4-(difluoromethyl)pyrrolidin-3-amine, trans

Comparison: While these compounds share a similar pyrrolidine core, the presence of different substituents (e.g., trifluoromethyl, fluorophenyl, difluoromethyl) imparts unique properties and biological activities. The specific substituents can influence the compound’s binding affinity, selectivity, and overall pharmacological profile .

Properties

CAS No.

1073263-65-6

Molecular Formula

C17H20N2

Molecular Weight

252.4

Purity

95

Origin of Product

United States

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